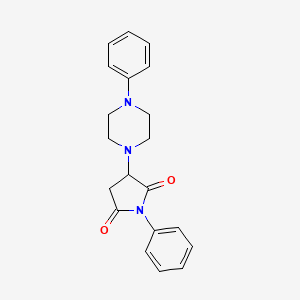

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine-2,5-dione core structure, which is substituted with a phenyl group at the 1-position and a 4-phenylpiperazin-1-yl group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate amines with maleic anhydride under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced at the 1-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the 4-Phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction between the pyrrolidine-2,5-dione intermediate and 4-phenylpiperazine under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders such as epilepsy and Alzheimer’s disease.

Biological Research: It is used as a tool compound to study the interactions with various biological targets, including enzymes and receptors involved in neurotransmission.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting the signaling pathways involved in neurological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar piperazine moiety but differs in the core structure, which is an acetamide instead of a pyrrolidine-2,5-dione.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a pyrimidine core and is studied for its acetylcholinesterase inhibitory activity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione core with the phenyl and piperazine substituents, which confer distinct pharmacological properties.

Biological Activity

1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine core, followed by nucleophilic substitution reactions to introduce the phenyl groups. The use of strong bases and solvents like dimethylformamide (DMF) is prevalent in these reactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets within the body. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the regulation of mood and pain perception . The compound's structure allows it to bind effectively to these receptors, leading to its observed pharmacological effects.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of this compound. In animal models, it has demonstrated significant efficacy in reducing seizure activity. For instance, in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model, this compound exhibited a protective effect against induced seizures .

Analgesic Effects

In addition to its anticonvulsant activity, this compound has shown potential as an analgesic agent. It has been evaluated in models of tonic pain and neuropathic pain, demonstrating effectiveness comparable to established analgesics . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance its analgesic properties.

Case Studies

Study on Anticonvulsant Activity: A study published in 2021 investigated a series of pyrrolidine derivatives including this compound. The results indicated that compounds with a similar structure exhibited broad-spectrum anticonvulsant properties across various seizure models .

Research on Pain Management: Another research effort focused on evaluating the analgesic effects of this compound in neuropathic pain models. The findings suggested that it could serve as a potential candidate for further development in treating chronic pain conditions .

Comparative Analysis

Properties

IUPAC Name |

1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYONYBZTJPKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.